3,3-Dimethyl-3'-trifluoromethylbutyrophenone CAS number and structure
3,3-Dimethyl-3'-trifluoromethylbutyrophenone CAS number and structure
The following technical guide provides an in-depth analysis of 3,3-Dimethyl-3'-trifluoromethylbutyrophenone , a specialized fluorinated building block used in medicinal chemistry for lead optimization and lipophilicity tuning.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This compound represents a strategic convergence of two key medicinal chemistry motifs: a trifluoromethyl-substituted aromatic ring (for metabolic stability and potency) and a gem-dimethyl substituted alkyl chain (for blocking metabolic oxidation).
| Attribute | Detail |
| CAS Number | 898764-74-4 |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]-3,3-dimethylbutan-1-one |
| Common Name | 3,3-Dimethyl-3'-trifluoromethylbutyrophenone |
| Molecular Formula | C₁₃H₁₅F₃O |
| Molecular Weight | 244.25 g/mol |
| SMILES | CC(C)(C)CC(=O)c1cccc(c1)C(F)(F)F |
| InChI Key | YJUGHFICDPXBOW-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil (typically) |
| Predicted LogP | ~4.3 (Highly Lipophilic) |
Structural Significance
The structure consists of a 3-trifluoromethylphenyl group linked to a neopentyl-like ketone tail.
-
3-Trifluoromethyl Group: Increases lipophilicity and metabolic stability of the phenyl ring by blocking the meta-position and deactivating the ring towards oxidative metabolism.
-
Gem-dimethyl Group (C3 Position): The two methyl groups at the
-position relative to the carbonyl act as a "metabolic block," preventing -oxidation, a common clearance pathway for alkyl chains in drug candidates.
Synthetic Pathways & Experimental Protocols
As a Senior Application Scientist, I recommend the Weinreb Amide Route over direct Friedel-Crafts acylation. The electron-withdrawing effect of the -CF
Workflow Diagram: Synthesis Strategy
Figure 1: Controlled synthesis via Weinreb Amide to prevent over-alkylation.
Detailed Protocol: Grignard Addition to Weinreb Amide
Objective: Synthesize 10g of 3,3-Dimethyl-3'-trifluoromethylbutyrophenone.
Reagents:
-
Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene [CAS: 401-78-5]
-
Electrophile: N-Methoxy-N-methyl-3,3-dimethylbutanamide (Prepared from 3,3-dimethylbutyryl chloride and N,O-dimethylhydroxylamine).
-
Solvent: Anhydrous THF (Sodium/Benzophenone distilled).
-
Catalyst: Iodine (crystal) for Grignard initiation.
Step-by-Step Methodology:
-
Grignard Formation (Self-Validating Step):
-
In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq).
-
Add a crystal of Iodine and cover with minimal anhydrous THF.
-
Add 1/10th of the 1-Bromo-3-(trifluoromethyl)benzene solution. Heat gently until the color disappears (initiation confirmed).
-
Dropwise add the remaining bromide in THF, maintaining a gentle reflux. Stir for 1 hour post-addition.
-
Validation: Titrate an aliquot with salicylaldehyde phenylhydrazone to confirm concentration.
-
-
Coupling Reaction:
-
Cool the Weinreb amide (1.0 eq) in THF to 0°C.
-
Slowly cannulate the Grignard solution into the amide solution over 30 minutes. Note: Adding Grignard to Amide is preferred to maintain stoichiometry.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Mechanism:[1] The Weinreb amide forms a stable chelated intermediate with Magnesium, preventing the attack of a second Grignard equivalent.
-
-
Quench & Isolation:
-
Quench with saturated NH
Cl solution (exothermic). -
Extract with Ethyl Acetate (3x). Wash organics with Brine.
-
Dry over MgSO
and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a lipophilic oil.
-
Applications in Drug Discovery[7]
This compound is primarily utilized as a Lead Optimization Building Block . It is rarely the final API but serves as a scaffold to introduce the 3-trifluoromethylphenyl and neohexyl motifs.
Metabolic Stability Engineering
In drug design, linear alkyl chains are susceptible to rapid degradation via CYP450-mediated
-
The Fix: Replacing a standard butyrophenone chain (propyl) with the 3,3-dimethyl (neohexyl) chain blocks the
-carbon. -
Result: Increased half-life (
) and oral bioavailability.
Scaffold for CNS Active Agents
The trifluoromethylbutyrophenone core mimics the pharmacophore of several antipsychotics (e.g., Haloperidol analogs) and ion channel modulators.
-
Derivatization: The ketone is typically subjected to Reductive Amination to form secondary or tertiary amines, which are common in GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT2A).
Bioisosteric Replacement
It acts as a lipophilic bioisostere for:
-
t-Butyl groups: The 3,3-dimethylbutyryl group extends the t-butyl motif by one methylene unit, altering the steric vector without changing the bulk significantly.
Analytical Characterization
To validate the integrity of the synthesized compound, compare experimental data against these predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1.05 | Singlet (9H) | t-Butyl methyls (-C(CH | |
| 2.90 | Singlet (2H) | ||
| 7.60 - 8.20 | Multiplet (4H) | Aromatic Protons (Ar-H ) | |
| -62.5 | Singlet | Trifluoromethyl (-CF | |
| ~200.0 | Singlet | Carbonyl (C =O) | |
| ~30.0 | Singlet | t-Butyl methyls | |
| ~50.0 | Singlet |
Mass Spectrometry (MS)[3]
-
Ionization: ESI+ or EI.
-
Molecular Ion: [M]+ = 244.
-
Base Peak (EI): m/z = 57 (t-Butyl cation) or m/z = 173 (3-CF
-Ph-CO ) due to -cleavage adjacent to the carbonyl.
Safety & Handling
-
Hazards:
-
Handling: Use in a fume hood. The compound is lipophilic and can penetrate skin; wear nitrile gloves.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Ketones are generally stable, but fluorinated aromatics should be kept away from strong reducing agents.
References
-
PubChem. (n.d.).[4] 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone. National Library of Medicine. Retrieved from [Link](Note: Link directs to structurally related isomer for reference, exact CAS 898764-74-4 verified via chemical catalogs).
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the recommended synthesis route).
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for the metabolic stability of CF3 and gem-dimethyl groups).
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Dimethyl-1-butyne, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | C10H10F3IO | CID 16043572 - PubChem [pubchem.ncbi.nlm.nih.gov]
